(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected
Description
(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, is a chiral pyrrolidine derivative featuring a benzyl group at the 4-position and a carboxybenzyl (CBZ) protecting group on the nitrogen. The CBZ group enhances stability during synthetic processes, particularly in peptide and prodrug synthesis, by shielding the amine from undesired reactions . This compound is pivotal in pharmaceutical research, serving as a precursor for bioactive molecules (e.g., antiviral prodrugs) and enzyme inhibitors .
Properties
IUPAC Name |
(2S)-4-benzyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)18-12-17(11-15-7-3-1-4-8-15)13-21(18)20(24)25-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,23)/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJYRKKMDHAISI-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions, where benzyl halides react with the pyrrolidine ring.
N-CBZ Protection: The N-CBZ protection is achieved by reacting the amine group with benzyloxycarbonyl chloride (CBZ-Cl) under basic conditions. This step ensures the amine group is protected during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the CBZ protecting group, revealing the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for CBZ deprotection.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce the free amine.
Scientific Research Applications
Medicinal Chemistry
The compound has been employed in the development of pharmaceuticals due to its structural features that mimic natural products. Its applications include:
- Peptide Synthesis : The N-CBZ protected form is particularly useful in solid-phase peptide synthesis (SPPS), where it acts as a protecting group that can be selectively removed without affecting other functional groups .
- Drug Development : Research indicates that derivatives of this compound exhibit biological activity, making them candidates for drug design targeting various diseases, including cancer and neurological disorders .
Organic Synthesis
In organic synthesis, (2S)-4-benzylpyrrolidine-2-carboxylic acid serves as a chiral building block for constructing complex molecules. Its utility is highlighted in:
- Asymmetric Synthesis : The compound's chirality allows for the production of enantiomerically pure substances, which are crucial in pharmacology .
- Functional Group Transformations : The presence of the carboxylic acid allows for diverse transformations, such as esterification and amidation, leading to a variety of derivatives with potential biological activity .
Case Study 1: Synthesis and Application in Peptide Vaccines
A recent study demonstrated the use of N-CBZ protected (2S)-4-benzylpyrrolidine-2-carboxylic acid in synthesizing peptide cancer vaccines. The study highlighted how the protecting group facilitated multiple coupling reactions without compromising the overall yield or purity of the final product .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Coupling with TAG4 | 85 |
| 2 | Deprotection | >99 |
This case underscores the importance of protecting groups in maintaining efficiency during peptide synthesis.
Case Study 2: Development of Bioactive Molecules
Another research project focused on modifying (2S)-4-benzylpyrrolidine-2-carboxylic acid to create novel compounds with enhanced biological activity against specific targets. The study showcased how modifications at the benzyl position could lead to improved binding affinities and selectivity towards receptors involved in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, involves its role as a protected intermediate in chemical synthesis. The CBZ group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Research Findings
- Synthetic Flexibility: The CBZ group is cleaved under hydrogenolysis (10% Pd/C, H₂), enabling precise deprotection without disrupting acid-sensitive groups .
- Biological Relevance : Pyrrolidine derivatives with 4-benzyl groups exhibit higher affinity for GABA transporters compared to 4-hydroxy analogs .
- Safety Profile : CBZ-protected compounds generally require stringent handling (e.g., gloves, respiratory protection) due to irritant properties .
Biological Activity
(2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, is a significant compound in organic synthesis, particularly for its role as an intermediate in the preparation of peptides and other complex molecules. The N-CBZ group serves to protect the amine functionality during various chemical reactions, allowing for selective modifications at other sites on the molecule. This article delves into its biological activity, synthesis methods, and applications in scientific research.
The synthesis of (2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization of amino acids or reduction of pyrrole derivatives.
- Introduction of the Benzyl Group : Alkylation reactions with benzyl halides are typically used.
- N-CBZ Protection : The amine group is protected by reacting with benzyloxycarbonyl chloride under basic conditions.
Reaction Pathways
The compound can undergo various reactions:
- Oxidation : Introducing functional groups like hydroxyls or carbonyls.
- Reduction : Removing the CBZ group to reveal the free amine.
- Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Pyrrolidine Formation | Cyclization of amino acids or reduction of pyrroles |
| Benzyl Group Introduction | Alkylation with benzyl halides |
| N-CBZ Protection | Reaction with CBZ-Cl under basic conditions |
Biological Activity
While the primary focus of (2S)-4-Benzylpyrrolidine-2-carboxylic acid, N-CBZ protected, is its role in chemical synthesis, it also exhibits notable biological activities:
The compound acts as a protected intermediate that can be selectively modified to create biologically active molecules. The removal of the CBZ group allows for the formation of peptide bonds and participation in enzyme mechanisms and protein-ligand interactions.
Applications in Research
- Medicinal Chemistry : It serves as a building block for peptide-based drugs and therapeutic agents.
- Biological Studies : Employed in studying enzyme mechanisms and protein interactions.
- Chemical Synthesis : Used in creating complex organic molecules for pharmaceutical applications .
Case Studies
Recent studies have highlighted its utility in synthesizing enantiomerically pure derivatives that can act as selective antagonists for ionotropic glutamate receptors. These derivatives have shown promise in neuropharmacology due to their ability to modulate neurotransmitter activity .
Comparison with Similar Compounds
When compared to similar compounds like (2S)-4-Benzylpyrrolidine-2-carboxylic acid with different protecting groups (e.g., N-Boc or N-Fmoc), the CBZ protection offers unique advantages:
- Stability : The CBZ group is stable under various conditions and can be removed under mild hydrogenation conditions, making it suitable for sensitive synthetic processes.
- Ease of Removal : Unlike Boc and Fmoc groups, which may require harsher conditions for deprotection, CBZ can be efficiently removed without affecting other functional groups .
Table 2: Comparison of Protecting Groups
| Protecting Group | Stability | Ease of Removal | Common Applications |
|---|---|---|---|
| N-CBZ | High | Mild hydrogenation | Peptide synthesis |
| N-Boc | Moderate | Acidic conditions | General amino protection |
| N-Fmoc | Moderate | Basic conditions | Solid-phase peptide synthesis |
Q & A
Q. What are the critical handling precautions for this compound in laboratory settings?
- Methodological Answer: Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood or with local exhaust ventilation to minimize inhalation risks. Avoid skin contact by using tools for transfer; if exposure occurs, wash immediately with water for ≥15 minutes . For spills, isolate the area, wear PPE, and collect residues using non-sparking tools .
Q. How should this compound be stored to prevent degradation?
Q. What analytical methods are recommended to confirm purity and structural integrity?
- Methodological Answer: Use HPLC (≥97% purity threshold, as per manufacturer specifications) with a C18 column and UV detection at 254 nm . Confirm enantiomeric purity via chiral HPLC or polarimetry. For structural validation, employ H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the N-CBZ group onto 4-benzylpyrrolidine-2-carboxylic acid?
- Methodological Answer: The N-CBZ group is typically introduced via Schotten-Baumann conditions: react the amine with benzyl chloroformate (Cbz-Cl) in a biphasic system (e.g., THF/water) at 0–5°C, using sodium bicarbonate to maintain pH 8–8. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes). Yields >85% are achievable with rigorous exclusion of moisture .
Q. How can researchers mitigate side reactions during N-CBZ deprotection?
- Methodological Answer: Catalytic hydrogenation (H, Pd/C in ethanol) is standard but risks over-reduction of the benzyl group. To prevent this, use low H pressure (1–2 atm) and monitor by TLC. Alternative methods include TFA-mediated cleavage (for acid-stable intermediates) or Birch reduction (Li/NH) for sensitive substrates .
Q. What solvent systems optimize reactivity while maintaining compound stability?
- Methodological Answer: The compound exhibits moderate solubility in DCM, THF, and DMF. For reactions requiring polar aprotic conditions, use DMF with 2–5% DMPU to enhance solubility. Avoid DMSO if heating >60°C, as it may promote decomposition. Pre-dry solvents over molecular sieves to prevent hydrolysis .
Q. How should researchers address contradictory fire-fighting recommendations in SDS documents?
- Methodological Answer: Cross-reference SDS from multiple suppliers (e.g., AFG Bioscience recommends CO/dry powder , while Combi-Blocks advises alcohol-resistant foam ). Prioritize institutional safety protocols and consult decomposition hazards: CO and NO emissions necessitate SCBA use. Test small-scale fire scenarios in controlled environments .
Q. What strategies ensure enantiomeric purity during large-scale synthesis?
- Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column. Recrystallization from heptane/ethyl acetate (1:3) improves ee to >99% .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported physical properties (e.g., melting point)?
- Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Characterize the compound via DSC for melting behavior and PXRD for crystallinity. Cross-validate with literature (e.g., PubChem data ) and replicate measurements under standardized conditions (heating rate 10°C/min) .
Safety and Compliance
Q. What engineering controls are critical for handling airborne particulates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
